(R)-(-)-5-Hexen-2-ol

Description

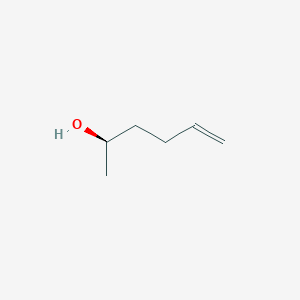

Structure

3D Structure

Properties

IUPAC Name |

(2R)-hex-5-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3,6-7H,1,4-5H2,2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPNXWKVAFKIBX-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17397-29-4 | |

| Record name | (R)-(-)-5-Hexen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-(-)-5-Hexen-2-ol: Chemical Properties, Structure, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-5-Hexen-2-ol is a chiral secondary alcohol that holds significance as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a stereocenter and a terminal alkene, makes it a valuable precursor for the synthesis of more complex chiral molecules, particularly in the fields of pharmaceutical and fragrance chemistry. This technical guide provides a comprehensive overview of the chemical and physical properties, structural information, and key synthetic and safety considerations for this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is a six-carbon chain containing a hydroxyl group at the second position and a terminal double bond between the fifth and sixth carbons. The "(R)-(-)" designation indicates the specific stereochemistry at the chiral center (carbon 2) and its levorotatory optical activity.

| Identifier | Value |

| IUPAC Name | (2R)-hex-5-en-2-ol |

| CAS Number | 17397-29-4 |

| Molecular Formula | C₆H₁₂O |

| SMILES String | C--INVALID-LINK--CCC=C |

| InChI | 1S/C6H12O/c1-3-4-5-6(2)7/h3,6-7H,1,4-5H2,2H3/t6-/m1/s1 |

| InChI Key | LNPNXWKVAFKIBX-ZCFIWIBFSA-N |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, purification, and application in synthetic protocols.

| Property | Value | Reference |

| Molecular Weight | 100.16 g/mol | |

| Appearance | Colorless to pale yellow clear liquid | |

| Boiling Point | 130-131 °C (at 760 mmHg) | |

| Density | 0.828 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4320 | |

| Optical Rotation ([α]20/D) | -15.0° (c = 1% in chloroform) | |

| Flash Point | 43.33 °C (110.0 °F) - closed cup | |

| Water Solubility | 1.584 x 10⁴ mg/L at 25 °C (estimated) | |

| logP (Octanol/Water Partition Coefficient) | 1.130 (estimated) |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. The National Institute of Standards and Technology (NIST) provides reference mass and IR spectra for 5-Hexen-2-ol (racemic). These spectra are characterized by:

-

Mass Spectrometry (Electron Ionization): A molecular ion peak (M+) at m/z = 100, with characteristic fragmentation patterns corresponding to the loss of water and alkyl fragments.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol, and sharp peaks around 3075 cm⁻¹, 1640 cm⁻¹, and 910 cm⁻¹ indicative of the terminal C=C bond.

Synthesis and Purification

Synthetic Routes

A common method for the enantioselective synthesis of this compound involves the nucleophilic ring-opening of a chiral epoxide. One such route starts from (S)-(-)-propylene oxide and allylmagnesium bromide.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Illustrative Synthesis

The following is an illustrative protocol based on the Grignard reaction with an epoxide. Note: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are stirred in anhydrous diethyl ether. Allyl bromide is added dropwise to initiate the formation of allylmagnesium bromide.

-

Ring-Opening Reaction: The flask containing the Grignard reagent is cooled in an ice bath. A solution of (S)-(-)-propylene oxide in anhydrous diethyl ether is added dropwise to the stirred Grignard solution. The reaction is typically stirred at low temperature and then allowed to warm to room temperature.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Biological and Pharmacological Context

While specific biological activities or signaling pathway involvements for this compound are not extensively documented in publicly available literature, its structural features are highly relevant in a drug development context.

-

Chirality: The importance of chirality in pharmacology is well-established. Enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, the availability of enantiomerically pure building blocks like this compound is critical for the synthesis of single-enantiomer drugs, which can lead to improved therapeutic indices.

-

Unsaturated Alcohols as Synthons: Unsaturated alcohols are versatile intermediates in the synthesis of natural products and pharmaceuticals. The alkene moiety can be functionalized in numerous ways (e.g., epoxidation, dihydroxylation, metathesis), while the alcohol group can be oxidized, esterified, or used as a nucleophile. This dual functionality allows for the construction of complex molecular architectures. Chiral unsaturated alcohols, in particular, are valuable for introducing stereocenters early in a synthetic sequence.

Given its structure, this compound can be considered a key starting material for the stereoselective synthesis of various classes of compounds, including but not limited to, prostaglandins, macrocyclic lactones, and other complex natural products with therapeutic potential.

Safety and Handling

This compound is a flammable liquid and requires appropriate safety precautions during handling and storage.

| Safety Aspect | Information |

| GHS Pictogram | GHS02 (Flammable) |

| Signal Word | Warning |

| Hazard Statement | H226: Flammable liquid and vapor |

| Storage Class | 3 - Flammable liquids |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood. |

| Incompatible Materials | Strong oxidizing agents, acids, and acid chlorides. |

Disposal should be carried out in accordance with local, state, and federal regulations for flammable organic compounds.

Conclusion

This compound is a valuable chiral building block with well-defined chemical and physical properties. Its utility in asymmetric synthesis makes it a compound of interest for researchers and professionals in drug discovery and development. While direct biological data is sparse, its structural motifs are central to the design of stereochemically pure and complex active pharmaceutical ingredients. Proper handling and adherence to safety protocols are essential when working with this flammable compound.

A Comprehensive Technical Guide to (R)-(-)-5-Hexen-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-5-Hexen-2-ol is a chiral alcohol of interest in synthetic organic chemistry, particularly as a versatile building block for the synthesis of complex chiral molecules. This technical guide provides a detailed overview of its chemical and physical properties, methods for its enantioselective synthesis, and an exploration of its potential, though currently limited, biological significance. The document is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.

Core Data and Properties

This compound is a chiral secondary alcohol. Its key identifiers and physicochemical properties are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 17397-29-4 | [1] |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (estimated) | |

| Boiling Point | 130-131 °C (lit.) | |

| Density | 0.828 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.4320 (lit.) | |

| Optical Activity | [α]20/D −15.0°, c = 1% in chloroform | |

| SMILES | C--INVALID-LINK--CCC=C | |

| InChI | 1S/C6H12O/c1-3-4-5-6(2)7/h3,6-7H,1,4-5H2,2H3/t6-/m1/s1 |

Enantioselective Synthesis: Methodologies and Experimental Protocols

The synthesis of enantiomerically pure this compound is crucial for its application as a chiral building block. The primary route involves the asymmetric reduction of the corresponding prochiral ketone, 5-hexen-2-one. Biocatalysis has emerged as a green and highly selective method for this transformation.

Biocatalytic Reduction of 5-Hexen-2-one

The enantioselective reduction of ketones to their corresponding chiral alcohols is a well-established application of biocatalysis, often employing whole-cell systems or isolated enzymes.[2] Organisms like Daucus carota (carrot roots) contain carbonyl reductases capable of stereospecific reductions.[2]

Experimental Protocol: Bioreduction using Daucus carota

This protocol is a generalized procedure based on known methods for the bioreduction of ketones.[2]

Materials:

-

5-Hexen-2-one

-

Fresh Daucus carota (carrots)

-

Distilled water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (blender, flasks, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Preparation of the Biocatalyst: Wash and peel fresh carrots. Homogenize the carrots in a blender with an equal weight of distilled water to form a fine pulp.

-

Bioreduction: In a flask, add the carrot pulp and 5-hexen-2-one. The substrate concentration should be optimized, typically starting in the range of 1-5 g/L. Seal the flask and stir the mixture at room temperature for 24-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Extraction: After the reaction is complete, filter the mixture to remove the solid biomass. Saturate the aqueous filtrate with sodium chloride and extract with ethyl acetate (3 x volume of the filtrate).

-

Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by column chromatography on silica gel.

Logical Workflow for Biocatalytic Synthesis

Caption: Workflow for the biocatalytic synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity and interaction of this compound with cellular signaling pathways. However, general toxicological and metabolic effects of unsaturated aliphatic alcohols have been investigated.

General Effects of Unsaturated Aliphatic Alcohols

Unsaturated aliphatic alcohols can exhibit a range of biological activities.[3] Some are known to have toxic effects, which can be more pronounced than their saturated counterparts.[4] The primary mechanism of toxicity for many alcohols is related to their solvent properties, leading to membrane damage.[4]

Metabolically, these alcohols can be oxidized by alcohol dehydrogenase, potentially forming more toxic metabolites.[3] Studies on isolated rat livers have shown that unsaturated alcohols can lead to a decrease in reduced glutathione (GSH) levels, suggesting an induction of oxidative stress.[4]

Potential Signaling Pathway Interactions

While no specific pathways have been identified for this compound, the effects of alcohols, in a broader sense, on cellular signaling are known. Ethanol, for example, has been shown to modulate numerous signaling pathways, including those involving receptor tyrosine kinases and intracellular serine-threonine kinases.[5][6] These alterations can impact gene expression, protein translation, and neuronal excitability.[5]

Given that this compound is a small, lipophilic molecule, it is plausible that it could interact with cell membranes and membrane-associated proteins, potentially influencing signaling cascades. However, without experimental data, any proposed mechanism remains speculative.

Hypothetical Signaling Pathway Perturbation

Caption: A hypothetical model of this compound interacting with a cell.

Applications in Drug Development and Research

As a chiral building block, this compound holds potential in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.[] The presence of both a stereocenter and a terminal alkene allows for a variety of subsequent chemical transformations, making it a valuable starting material for creating molecular complexity.[8] Its utility is analogous to other chiral synthons like (R)-(+)-1,2-epoxy-5-hexene, which is used in the synthesis of anticancer drugs.[9]

Conclusion

This compound is a chiral alcohol with well-defined physical and chemical properties. While its biological activity remains largely unexplored, its value as a chiral building block in organic synthesis is significant. The development of efficient and sustainable synthetic methods, such as biocatalysis, will be key to unlocking its full potential in research and drug development. Future studies are warranted to investigate its specific biological effects and interactions with cellular signaling pathways, which could reveal novel applications for this molecule.

References

- 1. scbt.com [scbt.com]

- 2. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mmsl.cz [mmsl.cz]

- 4. The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signaling pathways mediating alcohol effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of (R)-(-)-5-Hexen-2-ol

Introduction

(R)-(-)-5-Hexen-2-ol (CAS Number: 17397-29-4) is a chiral secondary alcohol with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol .[1] Its structure contains two key functional groups: a secondary alcohol and a terminal alkene. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development. The spectroscopic data is pivotal for structural elucidation and quality control.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following ¹H and ¹³C NMR data are predicted based on computational models and typical chemical shifts for the functional groups present. Experimental values may vary slightly.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| H1 (CH₃) | 1.19 | Doublet | -CH(OH)CH₃ |

| H2 | 3.80 | Sextet | -CH (OH)CH₃ |

| H3 | 1.55 | Multiplet | -CH(OH)CH₂ CH₂- |

| H4 | 2.15 | Multiplet | -CH₂CH₂ CH=CH₂ |

| H5 | 5.85 | Multiplet | -CH₂CH =CH₂ |

| H6a | 5.05 | Multiplet | -CH=CH ₂ (trans) |

| H6b | 4.98 | Multiplet | -CH=CH ₂ (cis) |

| OH | ~1.6 (variable) | Singlet (broad) | -OH |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Position | Chemical Shift (δ, ppm) | Assignment |

| C1 | 23.5 | -CH(OH)C H₃ |

| C2 | 67.5 | -C H(OH)CH₃ |

| C3 | 38.6 | -CH(OH)C H₂CH₂- |

| C4 | 29.8 | -CH₂C H₂CH=CH₂ |

| C5 | 138.5 | -CH₂C H=CH₂ |

| C6 | 114.7 | -CH=C H₂ |

Infrared (IR) Spectroscopy

The gas-phase IR spectrum is characterized by absorptions corresponding to its alcohol and alkene functional groups.[2] In a liquid-phase spectrum (e.g., neat or as a thin film), the O-H stretching band would appear as a very broad band around 3350 cm⁻¹.

Table 3: Key IR Absorption Bands (Gas Phase)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3640 | Medium | O-H stretch (free hydroxyl) |

| ~3080 | Medium | =C-H stretch (vinylic) |

| 2850 - 2970 | Strong | C-H stretch (aliphatic) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1460 | Medium | C-H bend (aliphatic) |

| ~1115 | Strong | C-O stretch (secondary alcohol) |

| ~995 & 915 | Strong | =C-H bend (out-of-plane, vinylic) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 5-hexen-2-ol shows fragmentation patterns characteristic of a small secondary alcohol.[3] The molecular ion peak (M⁺) at m/z 100 is expected to be of low intensity or absent.

Table 4: Key Mass Spectrometry Data (Electron Ionization)

| m/z (Mass/Charge) | Relative Intensity (%) | Proposed Fragment Ion / Assignment |

| 100 | < 1 | [C₆H₁₂O]⁺˙ (Molecular Ion, M⁺) |

| 85 | ~ 5 | [M - CH₃]⁺ (Loss of methyl radical) |

| 82 | ~ 20 | [M - H₂O]⁺˙ (Dehydration) |

| 67 | ~ 40 | [C₅H₇]⁺ (Loss of H₂O and CH₃) |

| 57 | ~ 65 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 45 | 100 | [C₂H₅O]⁺ (Base Peak, alpha-cleavage fragment [CH₃CHOH]⁺) |

| 41 | ~ 70 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

-

Filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely to prevent evaporation, especially given the compound's volatility.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a depth gauge.

-

Place the sample into the NMR magnet.

-

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils, either automatically or manually, to achieve sharp, symmetrical peaks.

-

Tuning and Matching: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to maximize signal reception.

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.

-

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

-

System Preparation:

-

Ensure the FT-IR spectrometer is powered on and the analysis software is running.

-

Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a lint-free wipe moistened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

-

-

Background Scan:

-

Run a background spectrum with the clean, empty ATR crystal. This measures the ambient atmosphere (e.g., H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Using a clean pipette, place 1-2 drops of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

-

Cleaning:

-

After analysis, thoroughly clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Transfer the solution to a 2 mL autosampler vial and cap it.

-

-

GC-MS System Parameters (Typical):

-

Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250°C with a split ratio (e.g., 50:1) to prevent column overloading.

-

Gas Chromatograph (GC):

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Temperature Program: An initial temperature of 40-50°C held for 1-2 minutes, followed by a ramp of 10-15°C/min up to 250°C.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 35-350.

-

-

-

Data Analysis:

-

The total ion chromatogram (TIC) is analyzed to determine the retention time of the compound.

-

The mass spectrum corresponding to the chromatographic peak is extracted and compared to library spectra (e.g., NIST) for confirmation and interpretation of the fragmentation pattern.

-

Workflow Visualization

The following diagram illustrates the general experimental workflow for the complete spectroscopic characterization of a liquid sample such as this compound.

Figure 1: General experimental workflow for the spectroscopic analysis of this compound.

References

Synthesis of (R)-(-)-5-Hexen-2-ol from Racemic Mixtures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of enantiomerically pure (R)-(-)-5-Hexen-2-ol from its racemic mixture. The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dictated by its stereochemistry. This document details enzymatic kinetic resolution and asymmetric synthesis strategies, offering experimental protocols, quantitative data, and logical workflows to aid researchers in selecting and implementing the most suitable method for their applications.

Enzymatic Kinetic Resolution of Racemic 5-Hexen-2-ol

Enzymatic kinetic resolution (EKR) is a widely employed and highly effective method for the separation of enantiomers. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For the resolution of racemic 5-hexen-2-ol, lipases are commonly used to catalyze the acylation of the (S)-enantiomer, allowing for the subsequent separation of the unreacted this compound.

A variation of this method, dynamic kinetic resolution (DKR), combines the enzymatic resolution with an in-situ racemization of the starting material. This allows for the theoretical conversion of 100% of the racemic mixture into a single enantiomer of the product.[1][2]

Lipase-Catalyzed Acylation

The most common approach involves the transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate, catalyzed by an immobilized lipase. Candida antarctica lipase B (CAL-B), often in its immobilized form (e.g., Novozym 435), is a highly effective and frequently used biocatalyst for the resolution of secondary alcohols.[3] The enzyme selectively acylates the (S)-enantiomer, yielding (S)-5-hexen-2-yl acetate and leaving behind the desired this compound in high enantiomeric purity.

Experimental Protocol: Kinetic Resolution of (±)-5-Hexen-2-ol using Novozym 435

-

Reaction Setup: To a solution of racemic 5-hexen-2-ol (1 equivalent) in an anhydrous organic solvent (e.g., hexane or tert-butyl methyl ether) is added vinyl acetate (1.5-2 equivalents).

-

Enzyme Addition: Immobilized Candida antarctica lipase B (Novozym 435) is added to the mixture (typically 10-20% by weight of the substrate).

-

Incubation: The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) and monitored for conversion.

-

Monitoring: The progress of the reaction is monitored by chiral gas chromatography (GC) to determine the enantiomeric excess (e.e.) of the remaining alcohol and the formed acetate. The reaction is typically stopped at approximately 50% conversion to achieve high e.e. for both compounds.

-

Work-up and Separation: Upon reaching the desired conversion, the immobilized enzyme is removed by filtration. The solvent and excess acyl donor are removed under reduced pressure. The resulting mixture of this compound and (S)-5-hexen-2-yl acetate is then separated by silica gel column chromatography.

Quantitative Data for Lipase-Catalyzed Resolution of Secondary Alcohols

| Substrate | Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product e.e. (%) | Ref. |

| 1-Phenylethanol | Novozym 435 | Ethyl myristate | Hexane | 45 | 24 | ~50 | >99 (acetate) | [4] |

| 2-Pentanol | CAL-B | Vinyl acetate | - | RT | - | 43-45 | >99 ((S)-alcohol) | [5] |

| 2-Heptanol | CAL-B | Vinyl acetate | - | RT | - | 43-45 | >99 ((S)-alcohol) | [5] |

Logical Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for the synthesis of this compound via enzymatic kinetic resolution.

Asymmetric Synthesis of this compound

An alternative to the resolution of a racemic mixture is the direct asymmetric synthesis of the desired enantiomer. This approach typically involves the enantioselective reduction of the corresponding prochiral ketone, 5-hexen-2-one. Chiral reducing agents, such as those derived from boranes, are commonly employed for this purpose.

Asymmetric Reduction of 5-Hexen-2-one

The asymmetric reduction of 5-hexen-2-one can be achieved using chiral borane reagents, such as Alpine-Borane® (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane) or by using a borane reducing agent in the presence of a chiral catalyst, like the Corey-Bakshi-Shibata (CBS) catalyst. These methods can provide direct access to this compound with high enantioselectivity.[6][7]

Experimental Protocol: Asymmetric Reduction using a Chiral Borane Reagent

-

Reagent Preparation: A solution of the chiral borane reagent (e.g., (+)-B-chlorodiisopinocampheylborane, (+)-DIP-Chloride™) in an anhydrous solvent (e.g., THF) is prepared under an inert atmosphere.

-

Ketone Addition: 5-Hexen-2-one is added dropwise to the pre-cooled solution of the chiral reducing agent at a low temperature (e.g., -25 °C to 0 °C).

-

Reaction: The reaction is stirred at the low temperature for a specified period, and the progress is monitored by TLC or GC.

-

Work-up: The reaction is quenched by the addition of a proton source (e.g., methanol or water). The borane byproducts are typically oxidized (e.g., with hydrogen peroxide and sodium hydroxide) and removed by extraction.

-

Purification: The crude product is purified by distillation or column chromatography to yield this compound.

Quantitative Data for Asymmetric Reduction of Ketones

The following table provides representative data for the asymmetric reduction of various ketones to illustrate the typical efficacy of these methods.

| Ketone | Chiral Reagent/Catalyst | Reducing Agent | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Ref. |

| Acetophenone | (R)-CBS | BH₃·SMe₂ | THF | -30 | 97 | 97 | [6] |

| 1-Tetralone | (R)-CBS | BH₃·SMe₂ | THF | RT | 95 | 93 | [6] |

| Propiophenone | (S)-valinol-borane | Borane | THF | -78 | - | ~60 |

Logical Workflow for Asymmetric Synthesis

Caption: Workflow for the asymmetric synthesis of this compound.

Chromatographic Separation and Analysis

Following enzymatic kinetic resolution, the separation of the resulting this compound from the (S)-5-hexen-2-yl acetate is crucial. Similarly, monitoring the progress of the resolution and determining the enantiomeric excess of the product requires a reliable analytical method. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for these purposes.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful tool for the analytical separation and quantification of enantiomers. A variety of chiral stationary phases (CSPs) are commercially available, often based on derivatized cyclodextrins.

Experimental Protocol: Chiral GC Analysis of 5-Hexen-2-ol Enantiomers

-

Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Rt-βDEXsm or similar).[8]

-

Carrier Gas: Hydrogen or Helium.

-

Injector Temperature: Typically 220-250 °C.

-

Detector: Flame Ionization Detector (FID) at 220-250 °C.

-

Oven Temperature Program: A temperature gradient is often employed to achieve optimal separation. For example, starting at a lower temperature (e.g., 40-60 °C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 200-230 °C) at a rate of 2-10 °C/min.[8] The exact program should be optimized for the specific column and analytes.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another widely used technique for both analytical and preparative separation of enantiomers. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are very common and effective.[9]

Experimental Protocol: Chiral HPLC Separation of 5-Hexen-2-ol Enantiomers

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series).

-

Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio is optimized to achieve the best separation.

-

Flow Rate: A typical analytical flow rate is 0.5-1.0 mL/min.

-

Detection: UV detector at a suitable wavelength (as 5-hexen-2-ol has a weak chromophore, derivatization might be necessary for sensitive UV detection) or a refractive index (RI) detector.

-

Temperature: The column temperature can be controlled to optimize the separation.

For preparative scale separation, the conditions are scaled up from the analytical method, using a larger column and a higher flow rate.

Conclusion

The synthesis of enantiomerically pure this compound from a racemic mixture can be effectively achieved through enzymatic kinetic resolution or asymmetric synthesis. Enzymatic kinetic resolution, particularly using Candida antarctica lipase B, offers a robust and environmentally friendly method, although it is limited to a theoretical maximum yield of 50% for the desired enantiomer. Dynamic kinetic resolution can overcome this limitation. Asymmetric synthesis, through the enantioselective reduction of the corresponding ketone, provides a direct route to the desired enantiomer, potentially with higher yields. The choice of method will depend on factors such as the availability of starting materials and reagents, scalability, and the desired level of enantiopurity. In all cases, reliable chiral chromatographic methods are essential for monitoring the reactions and for the final purification and analysis of the product.

References

- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 2. princeton.edu [princeton.edu]

- 3. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. re.public.polimi.it [re.public.polimi.it]

- 6. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. gcms.cz [gcms.cz]

- 9. csfarmacie.cz [csfarmacie.cz]

Physical characteristics of (R)-(-)-5-Hexen-2-ol boiling point and density

This document provides an in-depth overview of the key physical characteristics of (R)-(-)-5-Hexen-2-ol, with a specific focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

This compound is a chiral secondary alcohol.

-

Molecular Weight : 100.16 g/mol [1]

-

CAS Number : 17397-29-4[1]

-

Structure :

-

SMILES : C--INVALID-LINK--CCC=C

-

InChI Key : LNPNXWKVAFKIBX-ZCFIWIBFSA-N

-

Physical Properties Data

The physical properties of this compound are critical for its handling, purification, and use in various chemical processes. The boiling point and density are summarized below.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 130-131 °C | at 760 mmHg (lit.) | |

| 140.1 °C | at 760 mmHg | [3] | |

| Density | 0.828 g/mL | at 25 °C (lit.) | |

| 0.83 g/mL | Not Specified | [3] | |

| Refractive Index | n20/D 1.4320 | at 20 °C |

Experimental Protocols

The determination of boiling point and density for a liquid organic compound like this compound follows established laboratory procedures. While the specific experimental reports for this compound's determination are not detailed in the provided literature, the following represents standard methodologies.

3.1. Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for small quantities of a liquid.

-

Apparatus : Capillary tube (sealed at one end), thermometer, a small test tube (boiling tube), heating bath (e.g., oil bath), and a stand with a clamp.

-

Procedure :

-

A small volume of the this compound sample is placed into the boiling tube.

-

The capillary tube is placed into the boiling tube with its open end submerged in the liquid and the sealed end upwards.[4]

-

The boiling tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a heating bath.

-

The bath is heated slowly. As the temperature approaches the boiling point, air trapped in the capillary tube will bubble out.[4]

-

The heat is increased until a steady stream of bubbles emerges from the capillary tube.

-

The heating is then stopped. The liquid will begin to cool.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[4]

-

3.2. Determination of Density

The density of a liquid is typically determined using a pycnometer or a digital density meter.

-

Apparatus : Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary), analytical balance, and a constant temperature water bath.

-

Procedure :

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature bath set to a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium. The mass is then recorded (m₂).

-

The pycnometer is emptied, dried, and then filled with the this compound sample.

-

The filled pycnometer is again brought to the same constant temperature in the water bath, and its mass is recorded (m₃).

-

The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

-

Workflow Visualization

The logical flow for the characterization of the physical properties of a chemical sample is depicted below.

Caption: Workflow for determining the boiling point and density of a liquid chemical sample.

References

An In-Depth Technical Guide to (R)-(-)-5-Hexen-2-ol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-5-Hexen-2-ol, a chiral secondary alcohol, holds significance as a versatile building block in asymmetric synthesis. Its utility in the construction of complex chiral molecules makes it a valuable intermediate in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the discovery and history of this compound, with a detailed exploration of its synthesis, particularly focusing on enantioselective methodologies. Key experimental protocols are detailed, and quantitative data are summarized for comparative analysis. Furthermore, the broader context of chiral secondary alcohols in biological systems and drug development is discussed, highlighting the potential, though currently underexplored, applications of this specific enantiomer.

Introduction

Chirality is a fundamental property in molecular sciences, with enantiomers of a compound often exhibiting distinct biological activities. The precise synthesis of single enantiomers is therefore of paramount importance in the development of pharmaceuticals, agrochemicals, and other biologically active compounds.[1][2] this compound, with its stereogenic center at the C2 position and a terminal alkene functionality, represents a valuable chiral synthon. The alkene group allows for a variety of chemical transformations, while the stereodefined hydroxyl group can direct the stereochemical outcome of subsequent reactions.

This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers engaged in organic synthesis and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 17397-29-4 | [3] |

| Molecular Formula | C₆H₁₂O | [3] |

| Molecular Weight | 100.16 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 130-131 °C (lit.) | [3] |

| Density | 0.828 g/mL at 25 °C (lit.) | [3] |

| Specific Rotation ([α]²⁰/D) | -15.0° (c = 1% in chloroform) | [3] |

| Refractive Index (n²⁰/D) | 1.4320 (lit.) | [3] |

Historical Perspective and Discovery

The advent of asymmetric synthesis in the latter half of the 20th century revolutionized the preparation of chiral compounds. Key developments include the use of chiral auxiliaries, stoichiometric chiral reagents, and, most significantly, catalytic asymmetric methods. While a specific "discovery" paper for this particular molecule is not prominent, its preparation would have become feasible through the application of these evolving general methodologies for the asymmetric synthesis of secondary alcohols.

Synthesis of this compound

The synthesis of this compound in high enantiomeric purity is crucial for its application as a chiral building block. Several strategies have been developed to achieve this, primarily falling into two categories: kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor.

Enzymatic Kinetic Resolution of Racemic 5-Hexen-2-ol

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product.[5][6]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

A representative protocol for the enzymatic kinetic resolution of racemic 5-hexen-2-ol is as follows:

-

To a solution of racemic 5-hexen-2-ol (1 equivalent) in an appropriate organic solvent (e.g., toluene or hexane), an acyl donor such as vinyl acetate (1.5-2 equivalents) is added.

-

A lipase, for example, Candida antarctica lipase B (CALB), is added to the mixture.

-

The reaction is stirred at a controlled temperature (e.g., room temperature or slightly elevated) and monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion.

-

The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

The enzyme is removed by filtration, and the solvent is evaporated.

-

The resulting mixture of the unreacted this compound and the acylated (S)-enantiomer is separated by column chromatography.

The efficiency of this method is highly dependent on the choice of enzyme, solvent, acyl donor, and reaction conditions.

Asymmetric Reduction of 5-Hexen-2-one

The most direct route to enantiomerically pure this compound is the asymmetric reduction of the corresponding prochiral ketone, 5-hexen-2-one. This can be achieved using chiral reducing agents or, more efficiently, through catalytic asymmetric hydrogenation or transfer hydrogenation.[7]

Experimental Protocol: Asymmetric Transfer Hydrogenation

A general procedure for the asymmetric transfer hydrogenation of 5-hexen-2-one is outlined below:

-

In an inert atmosphere, a solution of a chiral ruthenium or rhodium catalyst (e.g., a complex with a chiral diamine or amino alcohol ligand) is prepared in a suitable solvent like isopropanol.

-

5-Hexen-2-one (1 equivalent) is added to the catalyst solution.

-

A hydrogen donor, often isopropanol itself or formic acid/triethylamine, is used in large excess.

-

The reaction mixture is heated to a specific temperature and stirred until the reaction is complete, as monitored by GC or TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield this compound.

The enantioselectivity of this reaction is critically dependent on the structure of the chiral ligand and the reaction conditions.

Synthesis from Chiral Precursors

This compound can also be synthesized from readily available chiral starting materials. One such approach involves the ring-opening of a chiral epoxide. For instance, the reaction of allylmagnesium bromide with (S)-propylene oxide can yield (S)-(+)-5-hexen-2-ol.[8] To obtain the (R)-enantiomer, one could start with (R)-propylene oxide or utilize a synthetic equivalent that allows for the inversion of stereochemistry. The synthesis of the related chiral building block, (R)-(+)-1,2-epoxy-5-hexene, has been extensively studied and can serve as a precursor.[9][10]

Comparative Data on Synthesis Methods

The choice of synthetic method often depends on factors such as scalability, cost, and the desired level of enantiopurity. Table 2 provides a qualitative comparison of the primary methods for synthesizing this compound.

| Method | Key Features | Typical Yield (%) | Enantiomeric Excess (ee%) | Reagents & Conditions |

| Enzymatic Kinetic Resolution | High enantioselectivity for one enantiomer, but maximum theoretical yield is 50%. | < 50% (for the desired enantiomer) | >95% | Lipase (e.g., CALB), acyl donor, organic solvent. |

| Asymmetric Reduction | Direct conversion from the ketone, potentially high yield and enantioselectivity. | Moderate to High | >90% | Chiral catalyst (e.g., Ru- or Rh-based), hydrogen donor. |

| Chiral Pool Synthesis | Stereochemistry is derived from a readily available chiral starting material. | Variable | High | Chiral precursors (e.g., chiral epoxides), organometallic reagents. |

Biological Significance and Applications in Drug Development

While specific biological activities or signaling pathway involvement for this compound have not been extensively reported in the literature, the broader class of chiral secondary alcohols are of immense importance in medicinal chemistry and drug development.[1][11][12] They are common structural motifs in a vast array of pharmaceuticals and natural products.[13]

The stereochemistry of the hydroxyl group can be critical for the biological activity of a drug molecule, as it often dictates the binding affinity and selectivity for its target protein.[2] Therefore, the ability to synthesize enantiomerically pure chiral alcohols like this compound is a key enabling technology in the pharmaceutical industry.

Potential Roles in Drug Discovery:

-

Chiral Building Block: this compound can be used as a starting material for the synthesis of more complex chiral molecules, where the stereocenter and the alkene functionality can be elaborated into various functional groups.[14]

-

Fragment-Based Drug Discovery: As a small, chiral molecule, it could be used in fragment-based screening to identify new binding interactions with therapeutic targets.

Given the lack of specific data for this compound, a hypothetical signaling pathway involvement would be speculative. However, many chiral alcohols are known to interact with enzymes such as kinases, dehydrogenases, and esterases. The general mechanism often involves the hydroxyl group acting as a hydrogen bond donor or acceptor within the active site of the protein.

Below is a generalized workflow representing the role of a chiral alcohol as a building block in the synthesis of a hypothetical drug candidate.

Caption: General workflow from chiral alcohol synthesis to biological activity.

Conclusion

This compound is a valuable chiral building block in organic synthesis. While its specific historical discovery is not prominently documented, its preparation is achievable through modern asymmetric synthesis techniques, including enzymatic kinetic resolution and the asymmetric reduction of 5-hexen-2-one. The lack of detailed studies on its direct biological activity represents a research gap. However, the well-established importance of chiral secondary alcohols in drug discovery underscores the potential of this compound as a key intermediate for the synthesis of novel, enantiomerically pure therapeutic agents. Further investigation into its biological properties and applications is warranted.

References

- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]

- 3. This compound 97 17397-29-4 [sigmaaldrich.com]

- 4. 5-hexen-2-ol, 626-94-8 [thegoodscentscompany.com]

- 5. Enzymatic approach to enantiomerically pure 5-alken-2,4-diols and 4-hydroxy-5-alken-2-ones: application to the synthesis of chiral synthons [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic resolution of racemic 1,2:5,6-di-O-cyclohexylidene and 1,2:3,4-di-O-cyclohexylidene-myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hyperbranched chiral catalysts for the asymmetric reduction of ketones with borane - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. 5-HEXEN-2-OL synthesis - chemicalbook [chemicalbook.com]

- 9. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Chiral alcohols: Significance and symbolism [wisdomlib.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Basic Reactivity of the Hydroxyl Group in (R)-(-)-5-Hexen-2-ol

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-5-Hexen-2-ol is a chiral secondary alcohol that possesses two key functional groups: a hydroxyl (-OH) group and a terminal alkene (C=C) group.[1] This bifunctionality makes it a versatile building block in organic synthesis. The reactivity of this molecule is primarily dictated by the interplay of these two groups, with the hydroxyl group being a frequent site for a variety of chemical transformations. This guide provides a detailed examination of the fundamental reactivity of the hydroxyl group in this compound, supported by experimental data and procedural outlines for key reactions.

The oxygen atom in the hydroxyl group is sp³ hybridized and highly electronegative, leading to a polarization of the C-O and O-H bonds.[2] This polarization renders the oxygen atom electron-rich and nucleophilic, the hydrogen atom acidic (electrophilic), and the adjacent carbon atom electrophilic.[2][3] Consequently, the hydroxyl group is the most reactive site in the molecule.[2]

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented below. These properties are essential for designing reaction conditions and purification protocols.

| Property | Value | Reference |

| CAS Number | 17397-29-4 | [1][4] |

| Molecular Formula | C₆H₁₂O | [1][4] |

| Molecular Weight | 100.16 g/mol | [1][4] |

| Boiling Point | 130-131 °C (lit.) | |

| Density | 0.828 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.4320 (lit.) | |

| Optical Activity | [α]20/D -15.0°, c = 1 in chloroform | |

| Predicted pKa | 15.20 ± 0.20 | [5] |

| Flash Point | 43.33 °C (closed cup) | [1] |

Core Reactivity of the Hydroxyl Group

The chemical behavior of the hydroxyl group in this compound can be categorized into several key reaction types. The -OH group itself is a poor leaving group (as hydroxide, OH⁻, is a strong base), so a primary step in many substitution and elimination reactions is its conversion into a better leaving group.[2][6][7]

Substitution Reactions

Nucleophilic substitution reactions at the secondary carbon bearing the hydroxyl group are common. Since the hydroxyl group is a poor leaving group, it must first be protonated by a strong acid to form an oxonium ion (-OH₂⁺), which can then depart as a stable water molecule.[2][6][7]

Reaction with Hydrogen Halides (S(_N)1/S(_N)2)

This compound, as a secondary alcohol, can react with strong hydrogen halides like HBr and HCl via a mixture of S(_N)1 and S(_N)2 mechanisms.[6][7] The S(_N)1 pathway involves the formation of a secondary carbocation intermediate, which can lead to racemization and rearrangement products. The S(_N)2 pathway proceeds with an inversion of stereochemistry.

Experimental Protocol: Conversion to (R)-5-Bromo-1-hexene

-

Reagents: this compound, concentrated hydrobromic acid (48%).

-

Procedure: Cool the this compound in an ice bath. Slowly add concentrated HBr with stirring. After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for several hours.

-

Workup: Cool the reaction mixture, add water, and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation.

Esterification

The nucleophilic oxygen of the hydroxyl group can attack an electrophilic carbonyl carbon of a carboxylic acid or its derivative (like an acid chloride or anhydride) to form an ester.[8] The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst.[8][9]

Experimental Protocol: Fischer Esterification to form (R)-5-hexen-2-yl acetate

-

Reagents: this compound, glacial acetic acid, concentrated sulfuric acid (catalyst).

-

Procedure: Combine this compound and an excess of glacial acetic acid in a round-bottom flask. Add a few drops of concentrated sulfuric acid. Heat the mixture under reflux for 2-3 hours.

-

Workup: Cool the mixture and pour it into a separatory funnel containing cold water. Separate the organic layer (the ester). Wash the organic layer with 5% sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.

-

Purification: Dry the crude ester over anhydrous sodium sulfate, filter, and purify by distillation.

Etherification

The hydroxyl group can be converted into an ether via the Williamson ether synthesis. This two-step process involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an S(_N)2 reaction.

Experimental Protocol: Synthesis of (R)-2-methoxy-5-hexene

-

Reagents: this compound, sodium hydride (NaH), dry tetrahydrofuran (THF), methyl iodide (CH₃I).

-

Procedure (Step 1: Alkoxide formation): In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in dry THF. Cool the solution in an ice bath and carefully add sodium hydride portion-wise. Stir the mixture at 0°C for 30 minutes, then at room temperature for 1 hour until hydrogen gas evolution ceases.

-

Procedure (Step 2: S(_N)2 attack): Cool the resulting alkoxide solution back to 0°C. Add methyl iodide dropwise via a syringe. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by the slow addition of water. Extract the mixture with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude ether by distillation.

Oxidation

As a secondary alcohol, the hydroxyl group in this compound can be oxidized to a ketone, (R)-5-hexen-2-one. A variety of oxidizing agents can be used, with milder reagents such as pyridinium chlorochromate (PCC) or reagents used in Swern or Dess-Martin oxidations being preferred to avoid over-oxidation or side reactions with the alkene.

Experimental Protocol: Oxidation using PCC

-

Reagents: this compound, pyridinium chlorochromate (PCC), dichloromethane (DCM), silica gel.

-

Procedure: Suspend PCC in dry DCM in a round-bottom flask. To this stirred suspension, add a solution of this compound in DCM dropwise. Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel to remove the chromium salts.

-

Purification: Wash the silica gel pad thoroughly with more diethyl ether. Combine the filtrates and remove the solvent by rotary evaporation to yield the crude ketone, which can be further purified by distillation or chromatography.

Conclusion

The hydroxyl group of this compound is a versatile functional handle that enables a wide array of chemical transformations. Its ability to act as a nucleophile, its potential for conversion into a good leaving group for substitution reactions, and its susceptibility to oxidation make it a central point of reactivity. Understanding these fundamental transformations is crucial for leveraging this chiral building block in the synthesis of more complex molecules for research, pharmaceutical, and materials science applications. The presence of the alkene moiety offers further synthetic possibilities, such as intramolecular cyclizations, which are beyond the scope of this guide but represent an important area of its chemistry.

References

- 1. This compound 97 17397-29-4 [sigmaaldrich.com]

- 2. Alcohol Reactivity [www2.chemistry.msu.edu]

- 3. youtube.com [youtube.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [guidechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. google.com [google.com]

- 9. m.youtube.com [m.youtube.com]

Stability and Storage of (R)-(-)-5-Hexen-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (R)-(-)-5-Hexen-2-ol. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who handle or utilize this compound in their work. The information compiled herein is based on publicly available safety data sheets, and general chemical stability principles for structurally related compounds.

Core Stability Profile and Recommended Storage

This compound is a flammable liquid that is chemically stable under standard ambient conditions (room temperature) when stored as recommended. However, its structure, featuring both a secondary alcohol and a terminal olefin, presents specific stability concerns, primarily the potential for peroxide formation upon exposure to air.

Key Stability-Related Hazards:

-

Flammability: The compound is a flammable liquid and vapor. Vapors can form explosive mixtures with air, especially at elevated temperatures.

-

Peroxide Formation: Like many unsaturated alcohols and ethers, this compound can form explosive peroxides over time when exposed to oxygen. This process can be accelerated by light and heat. It is crucial to test for the presence of peroxides before distillation or significant heating, and the material should be discarded or re-evaluated after one year of storage.

Recommended Storage Conditions: To ensure the stability and safety of this compound, the following storage conditions should be strictly adhered to:

-

Temperature: Store in a cool, well-ventilated place. Keep away from heat, sparks, open flames, and hot surfaces.

-

Atmosphere: Keep the container tightly closed to prevent the ingress of air and moisture. For long-term storage, purging the container with an inert gas such as nitrogen or argon is a recommended practice.

-

Light: Store in a light-resistant container, such as an amber glass bottle, to prevent photochemical degradation.

-

Incompatible Materials: Store away from strong oxidizing agents, acids, and acid chlorides.

Quantitative Stability Data (Illustrative)

| Condition | Duration | Temperature (°C) | Relative Humidity (%) | Light Exposure | Purity (%) | Major Degradant (%) |

| Initial | 0 | 25 | N/A | N/A | 99.5 | Not Detected |

| Accelerated | 3 months | 40 | 75 | Excluded | 98.2 | 1.1 (Peroxides) |

| Accelerated | 6 months | 40 | 75 | Excluded | 96.9 | 2.3 (Peroxides) |

| Long-Term | 12 months | 25 | 60 | Excluded | 99.1 | 0.5 (Peroxides) |

| Photostability | 1.2 million lux hours | 25 | N/A | Exposed | 98.8 | 0.8 (Peroxides) |

| Oxidative | 24 hours | 25 | N/A | 3% H₂O₂ | 95.3 | 4.1 (Oxidation Products) |

Potential Degradation Pathways

The primary degradation pathway for this compound is expected to be autoxidation, leading to the formation of hydroperoxides at the allylic position. The secondary alcohol moiety can also be oxidized to a ketone.

Caption: Potential degradation pathways for this compound.

Experimental Protocols

The following are detailed methodologies for assessing the stability of this compound.

Forced Degradation Study Protocol

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The target for degradation is generally 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.

Workflow for Forced Degradation Study:

Caption: Workflow for a forced degradation study of this compound.

Methodologies:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the mixture at room temperature for a specified period. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, for a specified period. At each time point, withdraw an aliquot and dilute for analysis.

-

Thermal Degradation: Store the neat compound and the stock solution at an elevated temperature (e.g., 80°C) in the dark. Analyze at specified time points.

-

Photostability: Expose the neat compound and the stock solution to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter). A control sample should be kept in the dark under the same temperature conditions.

Stability-Indicating GC-FID Method

A gas chromatography method with a flame ionization detector (GC-FID) is suitable for the quantitative analysis of this compound and its potential volatile degradation products.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890 or equivalent, equipped with a split/splitless injector and a flame ionization detector.

-

Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 220°C.

-

Hold at 220°C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

Method Validation: The analytical method should be validated according to ICH guidelines to demonstrate its stability-indicating properties. This includes assessing specificity (peak purity analysis using a mass spectrometer is recommended), linearity, range, accuracy, precision, and robustness.

Conclusion

This compound is a stable compound when stored under the recommended conditions. The primary stability concerns are its flammability and the potential for peroxide formation upon exposure to air and light. Adherence to proper storage and handling procedures is essential to maintain the quality and safety of this compound. For applications requiring high purity, it is crucial to perform regular testing for peroxides and to use a validated stability-indicating analytical method to monitor the purity and detect any degradation products. The protocols and information provided in this guide serve as a foundation for establishing safe handling and robust stability assessment programs for this compound.

A Technical Guide to (R)-(-)-5-Hexen-2-ol: Commercial Availability, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral alcohol (R)-(-)-5-Hexen-2-ol, a valuable building block in asymmetric synthesis. The document details its commercial availability from various suppliers, summarizes its key physicochemical and safety data, and presents a representative experimental protocol for its application in chemical synthesis.

Commercial Availability and Suppliers

This compound is readily available from several chemical suppliers, primarily for research and development purposes. The typical purity offered is around 97%. Below is a comparative table of major suppliers and their product specifications.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | 558060 | 97% | 1 g, 5 g |

| Santa Cruz Biotechnology | sc-268804 | - | Contact for details |

| Amerigo Scientific | CBB1120094 | 97% | 1 g |

| Crescent Chemical Company | MS-558060-1G | - | 1 g |

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is provided in the table below. This information is crucial for proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 17397-29-4 | [1][2] |

| Molecular Formula | C₆H₁₂O | [1][2] |

| Molecular Weight | 100.16 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 130-131 °C (lit.) | |

| Density | 0.828 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.4320 (lit.) | [4] |

| Optical Activity ([α]20/D) | -15.0° (c=1 in chloroform) | |

| Flash Point | 43.33 °C (closed cup) | |

| Safety Hazards | Flammable liquid and vapor. | [5] |

| GHS Pictograms | GHS02 (Flammable) | |

| Hazard Statements | H226 (Flammable liquid and vapour) | [4] |

| Precautionary Statements | P210, P233, P240, P241, P242, P280 | [4] |

Synthetic Applications and Experimental Protocols

This compound serves as a versatile chiral starting material in the synthesis of more complex molecules, particularly in the development of pharmaceutical intermediates and other fine chemicals. Its bifunctional nature, possessing both a stereogenic secondary alcohol and a terminal alkene, allows for a wide range of chemical transformations.

One key application of chiral homoallylic alcohols like this compound is in the synthesis of chiral epoxides, which are themselves important synthetic intermediates.

Representative Experimental Protocol: Synthesis of a Chiral Epoxide

The following is a representative, generalized protocol for the epoxidation of a terminal alkene, a common transformation for compounds like this compound. This protocol is based on established methods for the epoxidation of olefins.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

-

Addition of Oxidizing Agent: To the cooled solution, add meta-chloroperoxybenzoic acid (m-CPBA, approximately 1.1 to 1.5 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, quench the excess m-CPBA by adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral epoxide.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of a typical synthetic application of this compound and a general workflow for its synthesis via asymmetric reduction.

References

Methodological & Application

Application Notes: Enantioselective Synthesis of (R)-(-)-5-Hexen-2-ol

Introduction

(R)-(-)-5-Hexen-2-ol is a valuable chiral building block in organic synthesis, crucial for the development of various pharmaceutical compounds and natural products. Its specific stereochemistry is often essential for the biological activity of the final molecule. These application notes provide detailed protocols for the enantioselective synthesis of this compound via two primary strategies: the asymmetric reduction of the prochiral ketone 5-hexen-2-one and the kinetic resolution of racemic 5-hexen-2-ol. The methodologies described are tailored for researchers, scientists, and professionals in drug development, emphasizing reproducibility and high enantiomeric purity.

Overview of Synthetic Strategies

Two principal pathways are commonly employed for the synthesis of enantiopure this compound.

-

Asymmetric Reduction of 5-Hexen-2-one: This approach directly converts the prochiral ketone, 5-hexen-2-one, into the desired (R)-enantiomer of the alcohol. This is typically achieved using a chiral catalyst that facilitates the stereoselective addition of a hydride. Prominent methods include Noyori-type asymmetric hydrogenation and transfer hydrogenation, which utilize ruthenium-chiral ligand complexes.[1][2] Biocatalytic reductions using ketoreductases (KREDs) also represent a powerful and green alternative.[3]

-

Kinetic Resolution of Racemic 5-Hexen-2-ol: This strategy begins with a racemic mixture of (R)- and (S)-5-hexen-2-ol. A chiral catalyst, often an enzyme, selectively catalyzes the reaction of one enantiomer, leaving the other unreacted and thus enantiomerically enriched.[4] Lipase-catalyzed acylation is a highly effective and widely used method for this purpose, where the (S)-enantiomer is typically acylated at a much faster rate, allowing for the isolation of unreacted this compound.[5][6]

Caption: Key strategies for synthesizing this compound.

Data Presentation: Comparison of Protocols

The following table summarizes quantitative data from representative protocols for the synthesis of this compound, allowing for a direct comparison of their effectiveness.

| Method | Catalyst / Enzyme | Key Reagents | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference / Principle |

| Asymmetric Hydrogenation | RuCl₂[(R)-BINAP] | H₂ (gas), Ethanol | High (>95%) | >99% | [1][7] |

| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | Isopropanol, KOH | High (>90%) | >98% | [2][8] |

| Lipase-Catalyzed Kinetic Resolution | Pseudomonas cepacia Lipase (PSL) | Vinyl Acetate, Diethyl Ether | ~45% (for alcohol) | >99% | [5] |

| Lipase-Catalyzed Kinetic Resolution | Novozym 435 (Candida antarctica Lipase B) | Vinyl Acetate, Diisopropyl Ether | ~48% (for alcohol) | >99% | [5] |

Experimental Protocols

Protocol 1: Noyori Asymmetric Hydrogenation of 5-Hexen-2-one

This protocol describes the direct asymmetric reduction of 5-hexen-2-one to this compound using a chiral Ruthenium-BINAP catalyst.[1][9]

Materials:

-

5-Hexen-2-one (98.14 g/mol )

-

RuCl₂[(R)-BINAP] catalyst

-

Anhydrous, degassed ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Schlenk flask and standard Schlenk line equipment

-

Nitrogen gas (N₂) for inert atmosphere

Procedure:

-

In a nitrogen-filled glovebox, charge a Schlenk flask or the reactor vessel with RuCl₂[(R)-BINAP] (0.01 - 0.1 mol% relative to the substrate).

-

Add anhydrous, degassed ethanol to dissolve the catalyst.

-

Add 5-hexen-2-one (1 equivalent) to the catalyst solution.

-

Seal the reactor and remove it from the glovebox.

-

Connect the reactor to the Parr hydrogenation apparatus. Purge the system with hydrogen gas three to five times to remove all air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-100 atm).

-

Stir the reaction mixture at the desired temperature (e.g., 30-80 °C) and monitor the reaction progress by GC analysis of aliquots.

-

Once the reaction is complete (typically 12-36 hours), carefully vent the excess hydrogen gas.

-

The reaction mixture can be analyzed directly by chiral GC or HPLC to determine the yield and enantiomeric excess.

-

For product isolation, concentrate the reaction mixture in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic 5-Hexen-2-ol

This protocol employs the enzymatic kinetic resolution of a racemic mixture of 5-hexen-2-ol using Pseudomonas cepacia Lipase (PSL) to obtain the (R)-enantiomer.[5]

Materials:

-

Racemic (±)-5-Hexen-2-ol

-

Pseudomonas cepacia Lipase (PSL), immobilized or as a powder

-

Vinyl acetate (acyl donor)

-

Anhydrous diethyl ether or diisopropyl ether (solvent)

-

Molecular sieves (optional, to ensure anhydrous conditions)

-

Orbital shaker or magnetic stirrer with temperature control

Procedure:

-

To a flask containing racemic 5-hexen-2-ol (1 equivalent), add anhydrous diethyl ether (to a concentration of ~0.1-0.5 M).

-

Add vinyl acetate (0.5-0.6 equivalents). Using a slight excess of the alcohol ensures the reaction stops around 50% conversion.